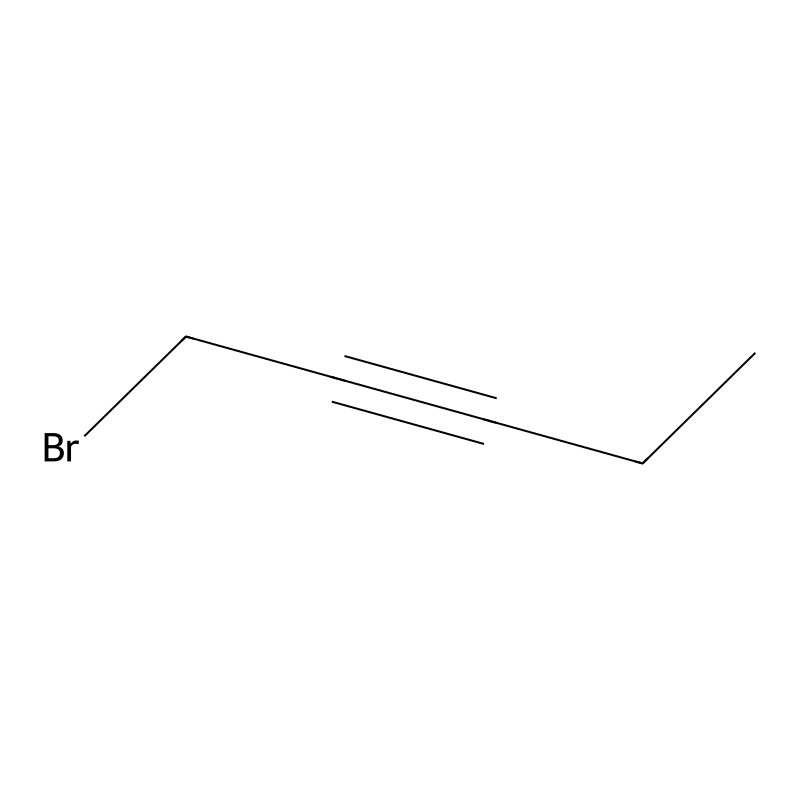1-Bromo-2-pentyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here are some specific applications of 1-Bromopent-2-yne in scientific research:
Synthesis of Jasmonic Acid Analogs
Jasmonic acid is a plant hormone involved in various physiological processes. Researchers have utilized 1-Bromopent-2-yne to synthesize stereochemically restricted lactone-type analogs of jasmonic acids, such as 5-oxa-7-epi-jasmonic acid and 5-oxa-jasmonic acid. These analogs hold potential in studying the function of jasmonic acid in plants [].
Preparation of Conjugated Dienals
1-Bromopent-2-yne can be employed in the synthesis of conjugated dienes, which are organic compounds with two isolated double bonds. Studies have shown that it can be used to prepare all-cis isomers of 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, which are of interest for their potential applications in various fields [].
Synthesis of Complex Molecules
The unique combination of functionalities in 1-Bromopent-2-yne makes it a valuable intermediate for the synthesis of more complex molecules. For instance, it has been used in the preparation of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, a molecule with potential pharmaceutical applications [].
1-Bromo-2-pentyne is an organic compound with the molecular formula CHBr and a molecular weight of 147.02 g/mol. It is classified as a bromoalkyne, characterized by a bromine atom attached to the first carbon of a five-carbon alkyne chain. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 94 °C. Its structure can be represented as follows:
textBr |H-C≡C-CH2-CH2-CH3
1-Bromo-2-pentyne is notable for its reactivity, particularly in organic synthesis, where it serves as an important intermediate.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the formation of alcohols or amines.
- Addition Reactions: It can undergo electrophilic addition with reagents like hydrogen halides, leading to the formation of more complex alkene derivatives.
- Cross-Coupling Reactions: Utilized in reactions like the Suzuki or Sonogashira coupling, where it reacts with organometallic compounds to form larger carbon frameworks.
These reactions highlight its utility in synthesizing various organic compounds .
1-Bromo-2-pentyne can be synthesized through several methods:
- Halogenation of 2-Pentyne: The most straightforward method involves the bromination of 2-pentyne using bromine or phosphorus tribromide.Reaction:
- Alkylation Reactions: It can also be produced via alkylation of acetylene with 1-bromobutane under basic conditions.
- Wittig Reaction: Utilizing phosphonium ylides to form the desired alkyne structure.
These methods demonstrate the versatility of synthetic routes available for producing this compound .
1-Bromo-2-pentyne finds various applications in organic chemistry:
- Synthesis of Organic Compounds: It serves as a reagent for synthesizing other organic molecules, including pharmaceuticals and agrochemicals.
- Precursor for Jasmonic Acids: It is utilized in producing jasmonic acid derivatives, which have significant roles in plant biology and potential therapeutic effects .
- Research Tool: Employed in laboratories for studying reaction mechanisms involving alkynes and halides.
Interaction studies involving 1-bromo-2-pentyne often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in substitution and addition reactions makes it a valuable subject for mechanistic studies in organic chemistry. Research has shown that it can facilitate the formation of complex structures through cross-coupling reactions, enhancing its utility in synthetic pathways .
Several compounds share structural similarities with 1-bromo-2-pentyne. Here is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromopent-2-yne | CHBr | Alkyne with bromine at position one; versatile reagent |
| 3-Bromo-1-pentyne | CHBr | Bromine at position three; different reactivity profile |
| 1-Bromobut-2-yne | CHBr | Shorter carbon chain; similar reactivity |
| 1-Iodo-2-pentyne | CHI | Iodine instead of bromine; different reactivity |
| 1-Chloro-2-pentyne | CHCl | Chlorine instead of bromine; less reactive |
The uniqueness of 1-bromo-2-pentyne lies in its specific reactivity patterns and applications in synthesizing complex organic molecules, particularly those related to biological activity .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








